molecular formula C8H8ClNO B182451 4-(Chloromethyl)benzamide CAS No. 84545-14-2

4-(Chloromethyl)benzamide

Cat. No.: B182451
CAS No.: 84545-14-2
M. Wt: 169.61 g/mol
InChI Key: OVILZFVTUVWJTO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzamide is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzamide, where a chloromethyl group is attached to the benzene ring

Scientific Research Applications

4-(Chloromethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Safety and Hazards

4-(Chloromethyl)benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage .

Mechanism of Action

Target of Action

4-(Chloromethyl)benzamide is a potent inhibitor of cyclohexane ring formation in proteins . It targets the active site of piperazine synthase, an enzyme involved in the production of piperazine . This enzyme plays a crucial role in various biological processes, including the synthesis of proteins.

Mode of Action

The compound interacts with its targets by inhibiting the synthesis of proteins. It does this by binding to the active site of piperazine synthase, thereby preventing the enzyme from catalyzing the formation of cyclohexane rings in proteins . This interaction results in the disruption of protein synthesis, which can have significant effects on the organism.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway. By inhibiting the action of piperazine synthase, the compound disrupts the formation of cyclohexane rings, a crucial step in the synthesis of certain proteins . The downstream effects of this disruption can vary, but they often include the inhibition of growth and reproduction in bacteria, fungi, and parasites .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it has been shown to have an effective dose at 0.1 μM and a half-life time of 2 hours in rats . These properties suggest that the compound has a relatively high bioavailability and is rapidly metabolized and excreted.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of protein synthesis. By inhibiting the formation of cyclohexane rings in proteins, the compound can effectively halt the growth and reproduction of bacteria, fungi, and parasites . This makes it a potentially powerful tool in the treatment of infections caused by these organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-chloromethylbenzoic acid with ammonia or an amine under suitable conditions to form the amide bond. Another method includes the chloromethylation of benzamide using formaldehyde and hydrochloric acid in the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chloromethylation of benzamide derivatives using chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)benzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or other strong bases are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Comparison with Similar Compounds

  • 4-(Chloromethyl)benzoic acid
  • 4-(Chloromethyl)benzylamine
  • 4-(Chloromethyl)benzoyl chloride

Comparison: 4-(Chloromethyl)benzamide is unique due to the presence of both the chloromethyl and amide functional groups. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 4-(Chloromethyl)benzoic acid primarily undergoes reactions typical of carboxylic acids, while 4-(Chloromethyl)benzylamine is more reactive in nucleophilic substitution reactions due to the presence of the amine group .

Properties

IUPAC Name

4-(chloromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVILZFVTUVWJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332508
Record name 4-(Chloromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84545-14-2
Record name 4-(Chloromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)benzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of 28% aqueous ammonia (19.3 g, 317 mmol, 4.0 eq) and toluene (30 mL) was dropwise added a 4-chloromethylbenzoyl chloride. (15.0 g, 79.3 mmol)/toluene (30 mL) solution under ice-cooling. The mixture was stirred at room temperature for 1 hr. and under ice-cooling for 1 hr. The crystals were collected by filtration, washed with water (9 mL) and toluene (9 mL), and dried in vacuo at 40° C. to give the title compound (13.36 g, yield 99.3%) as white crystals.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
99.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 4-(Chloromethyl)benzamide in the context of these research papers?

A1: this compound serves as a key building block for synthesizing various compounds, particularly ionic organic compounds with potential applications as gelators and dispersants. For instance, it reacts with 1,2-phenylenediamine to produce N,N'-1,2-Phenylenebis(this compound). [] Further reactions with N,N,N',N'-tetramethylalkylenediamines can lead to the formation of ionic organic compounds capable of gelling neutral aqueous solutions or alcohols. [, ]

Q2: How is this compound characterized?

A2: Researchers have employed various techniques to characterize this compound and its derivatives. These include:

  • Spectroscopic Methods: FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry (low- and high-resolution EI-MS) have been used to confirm the structure and purity of the compound. []
  • Melting Point Determination: The melting point of N,N'-1,2-Phenylenebis(this compound), a derivative, has been determined. []

Q3: What are the potential applications of polymers synthesized using this compound?

A3: this compound plays a crucial role in synthesizing ionene polymers with N,N'-(p-phenylene)dibenzamide linkages. These polymers exhibit remarkable properties, including:

  • Hydrogel Formation: They can form physical hydrogels in water at low concentrations (1-5 wt%) without requiring additional additives. [, ]
  • Self-Healing Properties: These hydrogels display thixotropic behavior, rapidly recovering their structure after mechanical disruption. []
  • Dispersant for Carbon Nanotubes: The cationic nature of these polymers enables them to effectively disperse single-walled carbon nanotubes (SWNTs) in water. [, ]

Q4: How does the structure of the diamine spacer in ionene polymers affect their gelation ability?

A4: Research suggests that the length of the diamine spacer significantly influences the gelation ability of ionene polymers synthesized from this compound. Longer spacers, such as hexylene linkers, tend to promote gelation more effectively compared to shorter ones. []

Q5: Are there any known impurities associated with Imatinib Mesylate synthesis that involve this compound?

A5: Yes, N-[4-methyl-3-(4-methyl-3-yl-pyrimidin-2-ylamino)-phenyl]-4- chloromethyl benzamide (Imp. 2) is a genotoxic impurity identified during Imatinib Mesylate synthesis. Analytical methods, including UHPLC-MS/MS, have been developed to quantify its presence in drug formulations. [] This highlights the importance of impurity profiling and control during drug development.

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